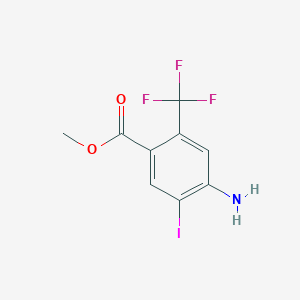
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7F3INO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate typically involves multiple steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Iodination: The amino group is protected, and the compound is subjected to iodination using iodine and a suitable oxidizing agent like silver sulfate.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of azides, nitriles, or other substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of alkylamines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
- Methyl 3-amino-4-iodo-5-(trifluoromethyl)benzoate
- Methyl 4-amino-3-iodo-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical behavior and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
1613730-39-4 |
|---|---|
Molecular Formula |
C9H7F3INO2 |
Molecular Weight |
345.06 g/mol |
IUPAC Name |
methyl 4-amino-5-iodo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)7(14)3-5(4)9(10,11)12/h2-3H,14H2,1H3 |
InChI Key |
WITOZYAQTJCMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















